molecular formula C14H11NO5 B155005 Benzyl 2-hydroxy-5-nitrobenzoate CAS No. 155388-71-9

Benzyl 2-hydroxy-5-nitrobenzoate

Cat. No.: B155005
CAS No.: 155388-71-9
M. Wt: 273.24 g/mol
InChI Key: DNKITKPTEJNJOU-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid, where the benzyl group is esterified with 2-hydroxy-5-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-5-nitrobenzoate typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-hydroxy-5-nitrobenzoic acid+benzyl alcoholacid catalystBenzyl 2-hydroxy-5-nitrobenzoate+water\text{2-hydroxy-5-nitrobenzoic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-hydroxy-5-nitrobenzoic acid+benzyl alcoholacid catalyst​Benzyl 2-hydroxy-5-nitrobenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl 2-hydroxy-5-aminobenzoate.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzyl 2-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but with a methyl ester group instead of a benzyl ester group.

    Ethyl 2-hydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.

    Benzyl 2-hydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: Benzyl 2-hydroxy-5-nitrobenzoate is unique due to the presence of both the hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The benzyl ester group also enhances its lipophilicity, potentially improving its bioavailability in biological systems.

Properties

IUPAC Name

benzyl 2-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-13-7-6-11(15(18)19)8-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKITKPTEJNJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566355
Record name Benzyl 2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155388-71-9
Record name Benzyl 2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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